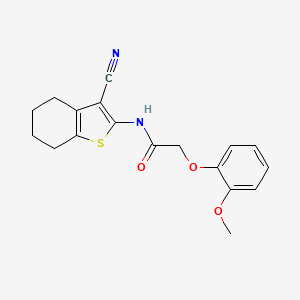
1-phenyl-1H-pyrrole-2-carbaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-1H-pyrrole-2-carbaldehyde oxime, also known as PPCO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PPCO is a synthetic compound that is used in the synthesis of other organic compounds, and it has been found to have several biological and physiological effects.
Applications De Recherche Scientifique
1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been used in various scientific research applications, such as in the synthesis of organic compounds, as a reagent for the detection of metal ions, and as a fluorescent probe for the detection of nitric oxide. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has also been found to have potential applications in the field of medicine, such as in the development of new drugs for the treatment of cancer and neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime is not fully understood, but it is believed to act as a reactive oxygen species scavenger and an inhibitor of nitric oxide synthase. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has also been found to modulate the activity of various enzymes and signaling pathways, which could explain its biological and physiological effects.
Biochemical and Physiological Effects:
1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been found to have several biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and neuroprotective activity. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has also been found to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. In addition, 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been found to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-phenyl-1H-pyrrole-2-carbaldehyde oxime in lab experiments include its ease of synthesis, its stability, and its versatility in various applications. However, some limitations of using 1-phenyl-1H-pyrrole-2-carbaldehyde oxime in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-phenyl-1H-pyrrole-2-carbaldehyde oxime, such as investigating its potential as a drug candidate for the treatment of cancer and neurodegenerative diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, further studies are needed to determine the safety and toxicity of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime and its potential applications in other fields such as materials science and environmental science.
Conclusion:
In conclusion, 1-phenyl-1H-pyrrole-2-carbaldehyde oxime is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-phenyl-1H-pyrrole-2-carbaldehyde oxime has been found to have several biological and physiological effects, and it has potential applications in the field of medicine, materials science, and environmental science. Further research is needed to fully understand the mechanism of action of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime and to explore its potential applications in various fields.
Méthodes De Synthèse
1-phenyl-1H-pyrrole-2-carbaldehyde oxime can be synthesized by reacting 1-phenyl-1H-pyrrole-2-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. The yield of 1-phenyl-1H-pyrrole-2-carbaldehyde oxime can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Propriétés
IUPAC Name |
N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c14-12-9-11-7-4-8-13(11)10-5-2-1-3-6-10/h1-9,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJSURQCDNEJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C2C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylpyrrol-2-yl)methylidene]hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5812733.png)


![N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5812753.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)

![6-nitro-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5812783.png)



![3-(2-furyl)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acrylamide](/img/structure/B5812807.png)

![1-[(2-bromo-4-chlorophenoxy)acetyl]pyrrolidine](/img/structure/B5812814.png)
